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Compound Name: 2-(Furan-3-yl)acetic acid

Cat. No.: B170653 Get Quote

An In-Depth Technical Guide to the Infrared (IR) Spectrum of 2-(Furan-3-yl)acetic Acid

Introduction
2-(Furan-3-yl)acetic acid is a heterocyclic compound of significant interest in medicinal

chemistry and materials science. As a derivative of furan, an aromatic five-membered ring

containing an oxygen atom, and possessing a carboxylic acid moiety, its structural and

electronic properties are of fundamental importance for its application. Infrared (IR)

spectroscopy is a powerful, non-destructive analytical technique that provides a molecular

fingerprint by probing the vibrational modes of a molecule. This guide offers a detailed analysis

of the IR spectrum of 2-(Furan-3-yl)acetic acid, providing researchers, scientists, and drug

development professionals with a comprehensive interpretation based on first principles and

experimental data.

Molecular Structure and Functional Groups
To properly interpret the IR spectrum, it is essential to first identify the key functional groups

within the 2-(Furan-3-yl)acetic acid molecule.

Furan Ring: An aromatic, five-membered heterocycle. Key vibrations include C-H stretching,

C=C stretching, and ring breathing modes.

Carboxylic Acid (-COOH): This group is responsible for some of the most characteristic

peaks in the IR spectrum. Its key vibrations are the O-H stretch, the C=O (carbonyl) stretch,
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the C-O stretch, and O-H bend.

Methylene Group (-CH₂-): A bridging aliphatic group. Its primary vibrations are symmetric

and asymmetric C-H stretching and scissoring (bending) modes.

The interplay of these groups, particularly the extensive hydrogen bonding enabled by the

carboxylic acid dimer formation in the solid state, defines the resulting IR spectrum.

Experimental Protocol: Acquiring the IR Spectrum
The presented spectrum is typically obtained using the Potassium Bromide (KBr) pellet

method, a common technique for solid-state IR analysis.

Objective: To obtain a high-quality transmission IR spectrum of solid 2-(Furan-3-yl)acetic acid.

Methodology: KBr Pellet Preparation

Sample Preparation: Dry approximately 1-2 mg of 2-(Furan-3-yl)acetic acid and 100-200

mg of spectroscopic grade KBr in an oven at ~110°C for 2-4 hours to remove any adsorbed

water, which has a strong IR absorbance.

Grinding: Add the dried KBr and the sample to an agate mortar. Grind the mixture thoroughly

with a pestle for several minutes until a fine, homogeneous powder is obtained. This step is

critical for minimizing scattering effects (the Christiansen effect) and obtaining sharp spectral

peaks.

Pellet Formation: Transfer the powder to a pelletizing die. Place the die under a hydraulic

press and apply a pressure of 7-10 tons for several minutes. This will form a transparent or

translucent pellet.

Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, co-adding a sufficient

number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio. A background

spectrum of the empty sample compartment should be recorded beforehand.

Analysis and Interpretation of the IR Spectrum
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The IR spectrum of 2-(Furan-3-yl)acetic acid is dominated by the strong absorptions of the

carboxylic acid group, with contributions from the furan and methylene moieties. The

experimental data is sourced from the Spectral Database for Organic Compounds (SDBS).

The O-H Stretching Region (3300 - 2500 cm⁻¹)
One of the most recognizable features of a carboxylic acid IR spectrum is the extremely broad

absorption band observed in the 3300-2500 cm⁻¹ region. This is due to the O-H stretching

vibration of the carboxylic acid group. The significant broadening is a direct consequence of

strong intermolecular hydrogen bonding, which forms a cyclic dimer structure. This hydrogen

bonding weakens the O-H bond, shifting its stretching frequency to a lower wavenumber and

creating a wide distribution of bond energies, resulting in the characteristic broad peak.

Superimposed on this broad band may be sharper peaks from C-H stretching.

The C-H Stretching Region (3150 - 2800 cm⁻¹)
Aromatic C-H Stretch (~3127 cm⁻¹): The furan ring exhibits C-H stretching vibrations at

wavenumbers above 3000 cm⁻¹. The peak observed around 3127 cm⁻¹ is characteristic of

the =C-H bonds on the furan ring.

Aliphatic C-H Stretch (~2935 cm⁻¹): The methylene (-CH₂-) group gives rise to asymmetric

and symmetric C-H stretching vibrations. These typically appear just below 3000 cm⁻¹ and

are visible as sharper peaks on top of the broad O-H band.

The Carbonyl (C=O) Stretching Region (~1708 cm⁻¹)
The C=O stretching vibration of the carboxylic acid is responsible for one of the strongest and

sharpest bands in the spectrum. For 2-(Furan-3-yl)acetic acid, this peak appears at

approximately 1708 cm⁻¹. The position of this band is indicative of a saturated carboxylic acid

that is dimerized through hydrogen bonding. In a non-hydrogen-bonded (monomeric) state, this

peak would typically appear at a higher frequency (~1760 cm⁻¹).

The Fingerprint Region (1500 - 600 cm⁻¹)
This region contains a wealth of information from complex vibrational modes, including C-C and

C-O stretching, and various bending vibrations.
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Furan Ring C=C Stretching (~1500-1600 cm⁻¹): Aromatic C=C stretching bands for furan

rings are expected in this region.

Methylene Scissoring (~1419 cm⁻¹): The in-plane bending (scissoring) vibration of the -CH₂-

group is observed around 1419 cm⁻¹.

In-Plane O-H Bending and C-O Stretching (~1300-1400 cm⁻¹): The spectrum shows strong

absorptions in this range, which arise from a coupled vibration involving the in-plane O-H

bend and the C-O stretch of the carboxylic acid.

Out-of-Plane O-H Bending (~935 cm⁻¹): A broad band centered around 935 cm⁻¹ is a

characteristic feature of hydrogen-bonded carboxylic acid dimers and is assigned to the out-

of-plane O-H bending vibration.

Furan Ring Bending (~700-800 cm⁻¹): Peaks in this lower frequency region are typically

associated with out-of-plane C-H bending and ring deformation modes of the substituted

furan ring.

Data Summary
The principal absorption bands in the IR spectrum of 2-(Furan-3-yl)acetic acid are

summarized below.
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibrational Mode

3300 - 2500 Very Broad, Strong
Carboxylic Acid (-

COOH)

O-H Stretch (H-

Bonded)

~3127 Medium, Sharp Furan Ring Aromatic C-H Stretch

~2935 Medium, Sharp Methylene (-CH₂-) Aliphatic C-H Stretch

~1708 Very Strong, Sharp
Carboxylic Acid (-

COOH)
C=O Stretch (Dimer)

~1419 Strong Methylene (-CH₂-) C-H Scissoring (Bend)

~1300 Strong
Carboxylic Acid (-

COOH)

C-O Stretch / O-H

Bend

~935 Broad, Medium
Carboxylic Acid (-

COOH)

Out-of-Plane O-H

Bend

Workflow Visualization
The logical workflow for the analysis of an unknown compound via FTIR spectroscopy follows a

systematic process from sample preparation to final interpretation.

Sample Preparation Data Acquisition Spectral Analysis

Obtain Pure Sample Select Method
(e.g., KBr Pellet)

Prepare Sample
(Grind & Press)

Acquire Background
Spectrum

Place in FTIR Acquire Sample
Spectrum

Process Data
(Baseline Correction)

Identify Key Peaks
(e.g., >3000, ~1700 cm⁻¹)

Processed Spectrum Assign Peaks to
Functional Groups

Correlate with
Reference Data

Final Structure
Confirmation

Click to download full resolution via product page

Caption: Workflow for FTIR Spectral Analysis.

Conclusion
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The infrared spectrum of 2-(Furan-3-yl)acetic acid is highly characteristic and provides

unambiguous confirmation of its key functional groups. The dominant features are contributed

by the carboxylic acid moiety, including the exceptionally broad O-H stretch from hydrogen

bonding and the intense C=O stretch at ~1708 cm⁻¹. Additional peaks corresponding to the

furan ring and methylene C-H bonds are clearly resolved. This comprehensive analysis serves

as a valuable reference for researchers in quality control, reaction monitoring, and structural

elucidation involving this compound.

To cite this document: BenchChem. [Infrared (IR) spectrum of 2-(Furan-3-yl)acetic acid].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b170653#infrared-ir-spectrum-of-2-furan-3-yl-acetic-
acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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